Puupehedione
Overview
Description
Puupehedione is a natural product isolated from marine sponges, particularly from the orders Dictyoceratida and Verongida . It belongs to the puupehenone family of compounds, which are known for their complex structures and diverse biological activities. This compound has garnered significant attention due to its potential therapeutic applications, including antitumor, antiviral, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of puupehedione involves several key steps, starting with the construction of its basic skeleton. One common approach is the convergent synthesis route, where two synthons are coupled by nucleophilic or electrophilic reactions . Another approach is the linear synthesis route, which involves polyene series cyclization as a key reaction .
For example, one synthetic route involves the use of a Suzuki carbonylative coupling reaction to assemble the compact tetra-substituted α,β-unsaturated aryl ketone, followed by a potassium hydroxide-promoted intramolecular cyclization reaction to construct the unique chromanone core . The formal synthesis of this compound can also be achieved from advanced intermediates derived from other puupehenone-type compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the synthetic routes developed in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Puupehedione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as 15-oxopuupehenol.
Reduction: Reduction reactions can convert this compound into other related compounds, such as puupehenol.
Substitution: This compound can undergo substitution reactions to introduce different functional groups into its structure.
Common Reagents and Conditions
Common reagents and conditions used in the reactions of this compound include:
Oxidizing agents: Meta-chloroperbenzoic acid (mCPBA) and sodium periodate (NaIO4) are used for oxidation reactions.
Reducing agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst is used for reduction reactions.
Substitution reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
15-oxopuupehenol: Formed through oxidation reactions.
Puupehenol: Formed through reduction reactions.
Halopuupehenones: Formed through substitution reactions.
Scientific Research Applications
Puupehedione has a wide range of scientific research applications, including:
Mechanism of Action
The exact mechanism of action of puupehedione is not fully understood. it is known to exert its effects through various molecular targets and pathways. For example, this compound has been shown to inhibit the formation of tubular-like structures in endothelial cells, suggesting an antiangiogenic effect . Additionally, this compound exhibits antitumor activity by inducing apoptosis in cancer cells . Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
Puupehedione is part of the puupehenone family of compounds, which includes several similar compounds, such as:
Puupehenone: Another member of the puupehenone family with similar biological activities.
15-oxopuupehenol: An oxidized derivative of this compound with distinct biological properties.
Halopuupehenones: Halogenated derivatives of puupehenone with unique biological activities.
Compared to these similar compounds, this compound stands out due to its unique structural features and specific biological activities. Its potential as an antitumor and antiangiogenic agent makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(4aS,6aS,12bS)-4,4,6a,12b-tetramethyl-1,2,3,4a,5,6-hexahydrobenzo[a]xanthene-9,10-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-19(2)7-5-8-20(3)17(19)6-9-21(4)18(20)11-13-10-14(22)15(23)12-16(13)24-21/h10-12,17H,5-9H2,1-4H3/t17-,20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLHSQZFRDPFM-YYWHXJBOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2=CC4=CC(=O)C(=O)C=C4O3)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3(C2=CC4=CC(=O)C(=O)C=C4O3)C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164766 | |
Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151345-10-7 | |
Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151345107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4aS,6aS,12bS)-4,4,6a,12b-Tetramethyl-1,3,4,4a,5,6,6a,12b-octahydro-2H-benzo(a)xanthene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Puupehedinone, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B8NU9GHV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.